3-Chloro-3-(2-thienyl)methacrylaldehyde
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Overview
Description
3-Chloro-3-(2-thienyl)methacrylaldehyde is an organic compound with the molecular formula C₈H₇ClOS. It is characterized by the presence of a chloro group, a thienyl ring, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-thienyl)methacrylaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-(2-thienyl)methacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Chloro-3-(2-thienyl)carboxylic acid.
Reduction: 3-Chloro-3-(2-thienyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(2-thienyl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2-thienyl)methacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity .
Comparison with Similar Compounds
- 3-Chloro-2-methyl-3-(2-thienyl)propenal
- (Z)-3-Chloro-2-methyl-3-(2-thenyl)-acrolein
Properties
CAS No. |
84100-52-7 |
---|---|
Molecular Formula |
C8H7ClOS |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
(Z)-3-chloro-2-methyl-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C8H7ClOS/c1-6(5-10)8(9)7-3-2-4-11-7/h2-5H,1H3/b8-6- |
InChI Key |
DEJITVOMCFNCDM-VURMDHGXSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CS1)/Cl)/C=O |
Canonical SMILES |
CC(=C(C1=CC=CS1)Cl)C=O |
Origin of Product |
United States |
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